![molecular formula C20H18N8O5S2 B6574520 2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 847190-64-1](/img/structure/B6574520.png)
2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
- AKOS001842145 has shown promise as an anticancer agent. Research studies have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound exhibits cytotoxicity by inhibiting cell proliferation and inducing apoptosis. Further studies are needed to explore its mechanism of action and potential clinical applications in cancer therapy .
- Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. AKOS001842145 has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Researchers have explored its effects on cytokine production, NF-κB signaling, and COX-2 expression. These findings suggest its potential as a novel anti-inflammatory agent .
- AKOS001842145 exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have evaluated its efficacy in inhibiting bacterial growth and biofilm formation. Researchers are investigating its use as an alternative to conventional antibiotics, especially in the context of antibiotic resistance .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. AKOS001842145 has been studied for its neuroprotective effects, including antioxidant properties and modulation of neuroinflammatory pathways. Future research may explore its therapeutic potential in neurodegenerative disorders .
- Some studies suggest that AKOS001842145 may have cardiovascular benefits. It has been investigated for its vasodilatory effects, potential impact on blood pressure regulation, and protection against ischemic injury. However, more rigorous research is needed to establish its clinical relevance in cardiovascular medicine .
- Metabolic syndrome and type 2 diabetes are associated with insulin resistance and dyslipidemia. AKOS001842145 has been explored as a potential modulator of glucose metabolism and lipid homeostasis. Researchers are investigating its effects on insulin sensitivity, lipid profiles, and adipokine regulation .
- Preliminary studies indicate that AKOS001842145 may have antiviral activity against certain viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its mechanism of action involves interference with viral replication. Further research is necessary to validate its efficacy and safety .
- Beyond the mentioned fields, AKOS001842145’s diverse chemical structure suggests potential applications in drug discovery and development. Researchers continue to explore its interactions with cellular targets, pharmacokinetics, and toxicity profiles .
Anticancer Properties
Anti-inflammatory Activity
Antimicrobial Effects
Neuroprotective Potential
Cardiovascular Applications
Metabolic Syndrome and Diabetes
Antiviral Properties
Other Applications
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N8O5S2/c1-4-13-24-25-19(35-13)21-12(29)9-34-17-14-16(26(2)20(31)27(3)18(14)30)22-15(23-17)10-5-7-11(8-6-10)28(32)33/h5-8H,4,9H2,1-3H3,(H,21,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIUXTTWNKKRHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N8O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.